molecular formula C18H22N2O5 B12141065 6-methoxy-N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide

6-methoxy-N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B12141065
M. Wt: 346.4 g/mol
InChI Key: HYZXVIAENFSQIF-UHFFFAOYSA-N
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Description

6-methoxy-N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a morpholine ring, which is a common structural motif in medicinal chemistry due to its favorable pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized via a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced through methylation of the phenolic hydroxyl group using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Attachment of the Morpholine Ring: The morpholine ring can be attached via a nucleophilic substitution reaction, where a suitable halogenated propyl derivative reacts with morpholine.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the chromene derivative with an appropriate amine under dehydrating conditions, such as using carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

6-methoxy-N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-methoxy-N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting enzyme activity or modulating receptor function, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-4-(morpholin-4-yl)aniline: Shares the morpholine ring and methoxy group but lacks the chromene core.

    7-Methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(3H)-one: Contains a similar morpholine and methoxy substitution pattern but features a quinazoline core instead of a chromene core.

    N-(4-Chloro-3-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine: Similar in structure but includes additional halogen substitutions.

Uniqueness

6-methoxy-N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and chemical reactivity. Its chromene core, combined with the morpholine ring and methoxy group, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H22N2O5

Molecular Weight

346.4 g/mol

IUPAC Name

6-methoxy-N-(3-morpholin-4-ylpropyl)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C18H22N2O5/c1-23-14-3-4-16-13(11-14)12-15(18(22)25-16)17(21)19-5-2-6-20-7-9-24-10-8-20/h3-4,11-12H,2,5-10H2,1H3,(H,19,21)

InChI Key

HYZXVIAENFSQIF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NCCCN3CCOCC3

Origin of Product

United States

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